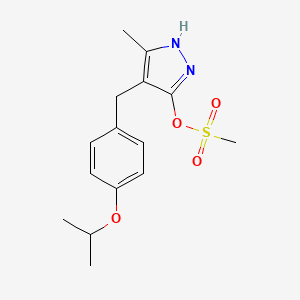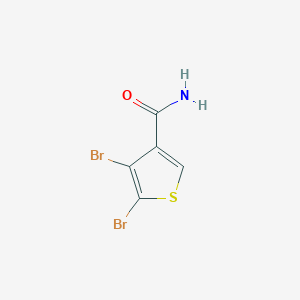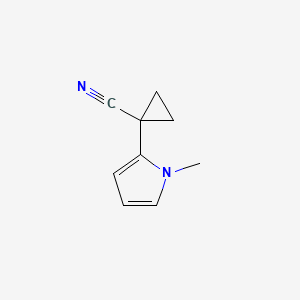![molecular formula C7H14N2O2S B12074965 [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclopropanesulfonyl group attached to the azetidine ring, along with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine typically involves the reaction of 1-(cyclopropanesulfonyl)azetidin-3-ol with appropriate reagents. One common method includes the use of triethylamine and 4-dimethylaminopyridine in tetrahydrofuran as solvents. The reaction is carried out at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The cyclopropanesulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 1-(Cyclopropanesulfonyl)azetidin-3-ol
- 1-(Cyclopropylsulfonyl)azetidin-3-ol
Uniqueness
Compared to similar compounds, [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is unique due to the presence of the methanamine group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other azetidine derivatives and contributes to its diverse applications in scientific research.
属性
分子式 |
C7H14N2O2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC 名称 |
(1-cyclopropylsulfonylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C7H14N2O2S/c8-3-6-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2 |
InChI 键 |
YGZHNKAQFJLYHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1S(=O)(=O)N2CC(C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)



![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
